molecular formula C11H8F3N3O2S2 B396337 N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-thiophenecarboxamide

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-thiophenecarboxamide

Cat. No.: B396337
M. Wt: 335.3g/mol
InChI Key: UCXJIFAATPSRCR-UHFFFAOYSA-N
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Description

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-thiophenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a carboxylic acid group, and a trifluoromethyl-substituted imidazothiazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-carboxylic acid, (5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)amide typically involves multiple steps, starting with the preparation of thiophene-2-carboxylic acid. This can be achieved through the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of thiophene-2-carboxylic acid, (5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and imidazothiazole-based compounds, such as:

Uniqueness

N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-thiophenecarboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C11H8F3N3O2S2

Molecular Weight

335.3g/mol

IUPAC Name

N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C11H8F3N3O2S2/c12-11(13,14)10(15-7(18)6-2-1-4-20-6)8(19)17-3-5-21-9(17)16-10/h1-2,4H,3,5H2,(H,15,18)

InChI Key

UCXJIFAATPSRCR-UHFFFAOYSA-N

SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC(=O)C3=CC=CS3

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

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